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molecular formula C16H13NO2 B3032532 2-benzyl-1,3(2H,4H)-isoquinolinedione CAS No. 21640-31-3

2-benzyl-1,3(2H,4H)-isoquinolinedione

Cat. No. B3032532
M. Wt: 251.28 g/mol
InChI Key: WLKLQVQYVROPCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05668145

Procedure details

A mixture consisting of homophthalic acid (25 g, 0.139 mol) and benzylamine (15.2 ml, 14.91 g, 0.139 mol) was heated at 165°-180° C. for two hours, producing a vigorous release of water vapor. Cooling afforded a hard green solid which was pulverized, triturated with diethyl ether, and isolated by filtration to afford the title compound as a light-green granular solid (29.4 g) used in the next step without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
15.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=O)[CH2:2][C:3]1[C:4](=[CH:8][CH:9]=[CH:10][CH:11]=1)[C:5]([OH:7])=O.[CH2:14]([NH2:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>O>[CH2:14]([N:21]1[C:1](=[O:13])[CH2:2][C:3]2[C:4](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:5]1=[O:7])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(CC=1C(C(=O)O)=CC=CC1)(=O)O
Step Two
Name
Quantity
15.2 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 165°-180° C. for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
CUSTOM
Type
CUSTOM
Details
afforded a hard green solid which
CUSTOM
Type
CUSTOM
Details
triturated with diethyl ether
CUSTOM
Type
CUSTOM
Details
isolated by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(C2=CC=CC=C2CC1=O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 29.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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